molecular formula C8H11N B3423182 2-Phenyl(~13~C_2_)ethan-1-amine CAS No. 287100-60-1

2-Phenyl(~13~C_2_)ethan-1-amine

Cat. No.: B3423182
CAS No.: 287100-60-1
M. Wt: 121.18 g/mol
InChI Key: BHHGXPLMPWCGHP-UHFFFAOYSA-N
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Description

2-Phenyl(~13~C_2_)ethan-1-amine is a labeled compound where the carbon atoms in the phenyl ring are isotopically enriched with carbon-13. This compound is often used in scientific research to study metabolic pathways and reaction mechanisms due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl(~13~C_2_)ethan-1-amine typically involves the introduction of carbon-13 labeled phenyl groups into the ethan-1-amine structure. One common method is the reductive amination of benzaldehyde (~13~C_2_) with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to facilitate the formation of the amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The isotopic labeling with carbon-13 is achieved through the use of carbon-13 enriched starting materials, which are commercially available.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl(~13~C_2_)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br_2) or nitric acid (HNO_3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Phenyl(~13~C_2_)ethan-1-amine is widely used in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Studying reaction mechanisms and pathways using NMR spectroscopy.

    Biology: Investigating metabolic pathways and enzyme interactions.

    Medicine: Researching drug metabolism and pharmacokinetics.

    Industry: Used in the development of labeled compounds for tracing and analysis in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Phenyl(~13~C_2_)ethan-1-amine involves its interaction with specific molecular targets and pathways. The carbon-13 isotope allows for detailed tracking of the compound’s behavior in biological systems using NMR spectroscopy. This enables researchers to study the compound’s metabolic fate, interactions with enzymes, and its role in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethan-1-amine: The non-labeled version of the compound.

    2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine: A structurally similar compound with a piperidine ring.

    N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethan-1-amine: Another similar compound with different functional groups.

Uniqueness

The uniqueness of 2-Phenyl(~13~C_2_)ethan-1-amine lies in its isotopic labeling with carbon-13, which allows for precise tracking and analysis using NMR spectroscopy. This makes it a valuable tool in scientific research for studying complex biochemical and chemical processes.

Properties

IUPAC Name

2-phenyl(1,2-13C2)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6+1,7+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXPLMPWCGHP-AKZCFXPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2][13CH2]N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745689
Record name 2-Phenyl(~13~C_2_)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287100-60-1
Record name 2-Phenyl(~13~C_2_)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287100-60-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl(~13~C_2_)ethan-1-amine
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